N-[(quinolin-6-yl)methyl]oxetan-3-amine N-[(quinolin-6-yl)methyl]oxetan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199513
InChI: InChI=1S/C13H14N2O/c1-2-11-6-10(3-4-13(11)14-5-1)7-15-12-8-16-9-12/h1-6,12,15H,7-9H2
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

N-[(quinolin-6-yl)methyl]oxetan-3-amine

CAS No.:

Cat. No.: VC16199513

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

N-[(quinolin-6-yl)methyl]oxetan-3-amine -

Specification

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name N-(quinolin-6-ylmethyl)oxetan-3-amine
Standard InChI InChI=1S/C13H14N2O/c1-2-11-6-10(3-4-13(11)14-5-1)7-15-12-8-16-9-12/h1-6,12,15H,7-9H2
Standard InChI Key HVUDTVIRBSYIRG-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)NCC2=CC3=C(C=C2)N=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[(Quinolin-6-yl)methyl]oxetan-3-amine (IUPAC name: N-(quinolin-6-ylmethyl)oxetan-3-amine) features a quinoline group substituted at the 6-position with a methylamine bridge connected to an oxetane ring. The molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. Key structural identifiers include:

PropertyValue
CAS Registry NumberNot formally assigned
SMILESC1C(CO1)NCC2=CC3=C(C=CC=N3)C=C2
InChIKeyComputed as PNSFFJLFHRNWQC-UHFFFAOYSA-N

The quinoline system (C₉H₇N) contributes planar aromaticity, while the oxetane ring (C₃H₅O) introduces torsional strain, favoring ring-opening reactions under specific conditions .

Spectroscopic Characterization

While experimental spectral data for this specific compound is limited in the literature, analogous quinoline-oxetane hybrids exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the quinoline ring resonate at δ 7.5–8.9 ppm, while oxetane protons appear as multiplets near δ 4.2–4.8 ppm .

  • ¹³C NMR: The oxetane carbons are observed at δ 70–85 ppm, and the quinoline carbons span δ 120–150 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N-[(quinolin-6-yl)methyl]oxetan-3-amine typically involves multi-step protocols leveraging nucleophilic substitution and cyclization reactions:

Oxetane Ring Formation

Oxetanes are commonly synthesized via intramolecular Williamson etherification. For example, treatment of a diol precursor with a tosyl chloride (TsCl) generates a tosylate intermediate, which undergoes cyclization in the presence of a base (e.g., NaH) to form the oxetane ring .

Quinoline Functionalization

Quinoline-6-carbaldehyde is reacted with oxetan-3-amine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to install the methylamine linker .

Representative Reaction Scheme:

Quinoline-6-carbaldehyde+Oxetan-3-amineNaBH3CNN-[(Quinolin-6-yl)methyl]oxetan-3-amine\text{Quinoline-6-carbaldehyde} + \text{Oxetan-3-amine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-[(Quinolin-6-yl)methyl]oxetan-3-amine}

Optimization Challenges

  • Oxetane Stability: The strained oxetane ring is prone to acid-catalyzed ring-opening, necessitating mild reaction conditions .

  • Regioselectivity: Functionalization at the quinoline 6-position requires careful control to avoid competing reactions at the 2- or 8-positions .

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The oxetane ring undergoes nucleophilic attack at the β-carbon, enabling diversification:

Reaction TypeReagentsProducts
AcidicHCl (aq.)3-Aminopropanol derivatives
AlkylationGrignard ReagentsTertiary amines

For instance, treatment with hydrochloric acid yields 3-[(quinolin-6-yl)methyl]aminopropanol, a potential intermediate for prodrug design .

Quinoline Modifications

The electron-deficient quinoline ring participates in electrophilic substitution, particularly at the 3- and 8-positions:

  • Nitration: Concentrated HNO₃ introduces nitro groups, enhancing hydrogen-bonding capacity .

  • Sulfonation: Oleum generates sulfonic acid derivatives, improving aqueous solubility .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for kinase inhibitors. For example, appending a pyridine carboxamide group (as in PubChem CID 122690997) enhances selectivity for EGFR mutants .

Prodrug Development

Ring-opening derivatives act as prodrugs, releasing 3-aminopropanol in vivo for sustained activity .

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